6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
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Overview
Description
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is a chemical compound with the molecular formula C11H12BrNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] typically involves the reaction of isoquinoline derivatives with brominating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the selective bromination of the desired position on the isoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: This compound shares a similar isoquinoline core but lacks the spiro-oxetane structure.
3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetane]: This compound is similar but does not have the bromine atom.
Uniqueness
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is unique due to its spirocyclic structure combined with a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSUXXEXLUCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(COC2)C3=C1C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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